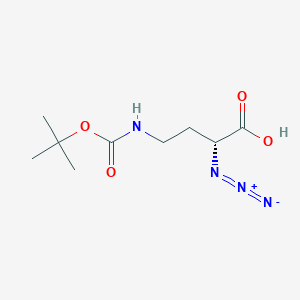

N3-D-Dab(Boc)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N3-D-Dab(Boc)-OH” is a synthetic compound commonly used in peptide synthesis. It is a derivative of diaminobutyric acid, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This compound is often utilized in the preparation of peptides due to its stability and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of “N3-D-Dab(Boc)-OH” typically involves the protection of the amino group of diaminobutyric acid with a tert-butyloxycarbonyl group. This can be achieved through the reaction of diaminobutyric acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of “this compound” may involve large-scale synthesis using automated peptide synthesizers. The process includes the protection of the amino group, purification of the product through techniques like crystallization or chromatography, and quality control to ensure the purity and consistency of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: “N3-D-Dab(Boc)-OH” can undergo oxidation reactions, typically involving the amino group.

Reduction: The compound can be reduced to form various derivatives.

Substitution: The Boc-protected amino group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are common.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Applications De Recherche Scientifique

N3-Dab(Boc)-OH is a key azido amino acid that has applications in peptide synthesis, drug development, bioconjugation, and chemical biology research . Its unique properties enable precise bioconjugation and innovative applications in various scientific fields .

Scientific Research Applications

Peptide Synthesis N3-Dab(Boc)-OH serves as a building block in the synthesis of peptides, particularly for creating modified peptides that can enhance therapeutic efficacy .

Drug Development It plays a crucial role in the development of new pharmaceuticals, especially in the design of prodrugs that can improve bioavailability and reduce side effects .

Bioconjugation N3-Dab(Boc)-OH is used in bioconjugation techniques, allowing researchers to attach biomolecules to surfaces or other molecules, which is essential in creating targeted drug delivery systems .

Research in Chemical Biology This compound is valuable in chemical biology studies, aiding in the exploration of protein interactions and functions, which can lead to new insights in cellular processes .

Development of Diagnostic Tools It is involved in the creation of diagnostic agents that can be used in medical imaging, enhancing the ability to detect diseases at an early stage .

Mécanisme D'action

The mechanism of action of “N3-D-Dab(Boc)-OH” involves its role as a building block in peptide synthesis. The Boc-protected amino group allows for selective deprotection and subsequent coupling with other amino acids or peptides. This enables the formation of specific peptide sequences with high precision.

Comparaison Avec Des Composés Similaires

Similar Compounds

N3-D-Dab(Fmoc)-OH: Another derivative of diaminobutyric acid with a different protecting group.

N3-D-Dab(Cbz)-OH: A compound with a carbobenzyloxy protecting group.

Uniqueness

“N3-D-Dab(Boc)-OH” is unique due to its Boc-protected amino group, which provides stability and ease of handling during peptide synthesis. Compared to other protecting groups, the Boc group can be easily removed under mild acidic conditions, making it a preferred choice in many synthetic protocols.

Activité Biologique

N3-D-Dab(Boc)-OH, also known as N-alpha-(tert-butoxycarbonyl)-N-gamma-(2,4-diaminobutyric acid), is a derivative of 2,4-diaminobutyric acid (Dab) with significant applications in peptide synthesis and potential biological activities. The compound features a tert-butoxycarbonyl (Boc) protecting group that serves to protect the amino group during chemical reactions, particularly in the synthesis of peptides.

Peptide Synthesis and Applications

This compound is primarily utilized as a building block in peptide synthesis. Its role as a protecting group allows for the selective modification of peptides, facilitating the incorporation of various functional groups. This property is crucial for developing peptides with specific biological activities or for labeling biomolecules such as proteins and antibodies .

Key Applications:

- Chemical Labeling Agent: this compound can be conjugated with fluorescent dyes or biotin, enabling tracking and visualization of biomolecules in vitro and in vivo.

- Drug Development: Derivatives synthesized from this compound have shown antitumor properties, particularly through analogs of methotrexate, indicating its potential in cancer therapeutics.

While this compound itself does not exhibit direct biological activity, its incorporation into peptides can significantly influence the peptides' overall structure and function. The presence of two amino groups in Dab allows for diverse modifications that can enhance binding affinity to biological targets or improve pharmacokinetic properties .

Case Studies

-

Antimicrobial Activity:

Research has demonstrated that peptides synthesized using this compound exhibit varying degrees of antimicrobial activity. For instance, a study on modified glucosamine-6-phosphate synthase showed that certain derivatives could effectively inhibit bacterial growth . -

Polyamide Conjugates:

Hairpin polyamide conjugates containing this compound were evaluated for their DNA-binding properties and cytotoxicity against human colon carcinoma cell lines. Results indicated that these conjugates displayed increased specificity in alkylation reactions and varied toxicity profiles depending on their structural configurations .

Research Findings

Propriétés

IUPAC Name |

(2R)-2-azido-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O4/c1-9(2,3)17-8(16)11-5-4-6(7(14)15)12-13-10/h6H,4-5H2,1-3H3,(H,11,16)(H,14,15)/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLMWKZYQNHSSAD-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C(=O)O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC[C@H](C(=O)O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.